Cas no 2227720-82-1 ((2S)-1-4-(diethylamino)-2-methoxyphenylpropan-2-ol)

(2S)-1-[4-(Diethylamino)-2-methoxyphenyl]propan-2-ol is a chiral aromatic alcohol with a defined stereochemical configuration at the C-2 position. Its molecular structure incorporates a diethylamino group and a methoxy substituent on the phenyl ring, contributing to its unique physicochemical properties. The compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for applications requiring enantioselective activity. The (S)-configuration enhances its utility in asymmetric synthesis and receptor-targeted drug design. Its solubility in organic solvents and stability under controlled conditions make it suitable for research and development in medicinal chemistry. The presence of both amino and hydroxyl functional groups allows for further derivatization, enabling tailored modifications for specific applications.
(2S)-1-4-(diethylamino)-2-methoxyphenylpropan-2-ol structure
2227720-82-1 structure
Product name:(2S)-1-4-(diethylamino)-2-methoxyphenylpropan-2-ol
CAS No:2227720-82-1
MF:C14H23NO2
MW:237.33792424202
CID:5858750
PubChem ID:165616537

(2S)-1-4-(diethylamino)-2-methoxyphenylpropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-4-(diethylamino)-2-methoxyphenylpropan-2-ol
    • EN300-1812521
    • (2S)-1-[4-(diethylamino)-2-methoxyphenyl]propan-2-ol
    • 2227720-82-1
    • Inchi: 1S/C14H23NO2/c1-5-15(6-2)13-8-7-12(9-11(3)16)14(10-13)17-4/h7-8,10-11,16H,5-6,9H2,1-4H3/t11-/m0/s1
    • InChI Key: RCACAHUFKDXERN-NSHDSACASA-N
    • SMILES: O(C)C1C=C(C=CC=1C[C@H](C)O)N(CC)CC

Computed Properties

  • Exact Mass: 237.172878976g/mol
  • Monoisotopic Mass: 237.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.7Ų
  • XLogP3: 2.9

(2S)-1-4-(diethylamino)-2-methoxyphenylpropan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1812521-0.1g
(2S)-1-[4-(diethylamino)-2-methoxyphenyl]propan-2-ol
2227720-82-1
0.1g
$1320.0 2023-09-19
Enamine
EN300-1812521-0.25g
(2S)-1-[4-(diethylamino)-2-methoxyphenyl]propan-2-ol
2227720-82-1
0.25g
$1381.0 2023-09-19
Enamine
EN300-1812521-0.5g
(2S)-1-[4-(diethylamino)-2-methoxyphenyl]propan-2-ol
2227720-82-1
0.5g
$1440.0 2023-09-19
Enamine
EN300-1812521-0.05g
(2S)-1-[4-(diethylamino)-2-methoxyphenyl]propan-2-ol
2227720-82-1
0.05g
$1261.0 2023-09-19
Enamine
EN300-1812521-5.0g
(2S)-1-[4-(diethylamino)-2-methoxyphenyl]propan-2-ol
2227720-82-1
5g
$4349.0 2023-06-03
Enamine
EN300-1812521-2.5g
(2S)-1-[4-(diethylamino)-2-methoxyphenyl]propan-2-ol
2227720-82-1
2.5g
$2940.0 2023-09-19
Enamine
EN300-1812521-10.0g
(2S)-1-[4-(diethylamino)-2-methoxyphenyl]propan-2-ol
2227720-82-1
10g
$6450.0 2023-06-03
Enamine
EN300-1812521-1.0g
(2S)-1-[4-(diethylamino)-2-methoxyphenyl]propan-2-ol
2227720-82-1
1g
$1500.0 2023-06-03
Enamine
EN300-1812521-1g
(2S)-1-[4-(diethylamino)-2-methoxyphenyl]propan-2-ol
2227720-82-1
1g
$1500.0 2023-09-19
Enamine
EN300-1812521-5g
(2S)-1-[4-(diethylamino)-2-methoxyphenyl]propan-2-ol
2227720-82-1
5g
$4349.0 2023-09-19

Additional information on (2S)-1-4-(diethylamino)-2-methoxyphenylpropan-2-ol

Comprehensive Guide to (2S)-1-4-(diethylamino)-2-methoxyphenylpropan-2-ol (CAS No. 2227720-82-1)

(2S)-1-4-(diethylamino)-2-methoxyphenylpropan-2-ol (CAS No. 2227720-82-1) is a specialized chiral compound with significant potential in pharmaceutical and chemical research. This compound features a unique molecular structure, combining a diethylamino group, a methoxy substituent, and a propan-2-ol backbone, making it a subject of interest for drug discovery and synthesis applications. Researchers are increasingly exploring its role in asymmetric synthesis and chiral resolution, which are critical in developing enantiomerically pure drugs.

The compound's chiral center at the (2S) position enhances its utility in stereoselective reactions, a hot topic in modern medicinal chemistry. With the growing demand for enantiopure pharmaceuticals, (2S)-1-4-(diethylamino)-2-methoxyphenylpropan-2-ol has gained attention for its potential in designing targeted therapies. Its structural features suggest possible applications in neurological research and receptor modulation, aligning with current trends in precision medicine.

From a synthetic perspective, the methoxy group in (2S)-1-4-(diethylamino)-2-methoxyphenylpropan-2-ol offers stability and reactivity, making it suitable for cross-coupling reactions and catalysis. The diethylamino moiety further enhances solubility and bioavailability, key factors in drug formulation. Recent studies highlight its compatibility with green chemistry principles, addressing the industry's shift toward sustainable synthesis methods.

Market trends indicate rising interest in chiral intermediates like (2S)-1-4-(diethylamino)-2-methoxyphenylpropan-2-ol, driven by advancements in biocatalysis and flow chemistry. Pharmaceutical companies are investing in scalable production techniques to meet the demand for high-purity compounds. Additionally, its potential use in proteomics and metabolomics research aligns with the increasing focus on multi-omics approaches in drug development.

For researchers and manufacturers, understanding the spectroscopic properties and stereochemical behavior of (2S)-1-4-(diethylamino)-2-methoxyphenylpropan-2-ol is essential. Techniques such as NMR spectroscopy, HPLC analysis, and X-ray crystallography are commonly employed to characterize this compound. These methods ensure compliance with regulatory standards and support its integration into high-throughput screening platforms.

In conclusion, (2S)-1-4-(diethylamino)-2-methoxyphenylpropan-2-ol (CAS No. 2227720-82-1) represents a versatile and valuable compound in contemporary chemical research. Its applications span drug discovery, catalysis, and biochemical studies, reflecting the evolving needs of the pharmaceutical and biotechnology sectors. As innovation continues, this compound is poised to play a pivotal role in the development of next-generation therapeutics and sustainable chemical processes.

Recommend Articles

Recommended suppliers
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd